molecular formula C18H22O4 B5177795 1-Methoxy-2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]benzene

1-Methoxy-2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B5177795
M. Wt: 302.4 g/mol
InChI Key: OTBPLZLGXUQLEK-UHFFFAOYSA-N
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Description

1-Methoxy-2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]benzene is an organic compound with a complex structure that includes multiple ether linkages and a methoxy group

Preparation Methods

The synthesis of 1-Methoxy-2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]benzene typically involves multi-step organic reactions. One common method is the etherification of 1-methoxy-2-hydroxybenzene with 2-(4-methylphenoxy)ethanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

1-Methoxy-2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:

Scientific Research Applications

1-Methoxy-2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]benzene involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. For example, it may inhibit or activate certain pathways involved in cell signaling or metabolism .

Comparison with Similar Compounds

1-Methoxy-2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]benzene can be compared to similar compounds such as:

These comparisons highlight the unique aspects of this compound, such as its specific ether linkages and methoxy group, which contribute to its distinct chemical and physical properties.

Properties

IUPAC Name

1-methoxy-2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-15-7-9-16(10-8-15)21-13-11-20-12-14-22-18-6-4-3-5-17(18)19-2/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBPLZLGXUQLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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